N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
This compound, with its complex structure, has been the subject of various research studies exploring its synthesis and potential applications in medicinal chemistry. Although the direct studies on this specific compound are limited, research on similar pyrazolo[3,4-d]pyrimidin derivatives provides insights into the potential applications and methodologies for synthesizing related compounds.
Synthesis and Biological Activities : Studies have focused on synthesizing novel compounds with pyrazolo[3,4-d]pyrimidin frameworks due to their significant anti-inflammatory, analgesic, and anticonvulsant activities. For instance, El-Sawy et al. (2014) synthesized compounds that demonstrated considerable biological activities, suggesting the therapeutic potential of such structures in treating various conditions (El-Sawy et al., 2014).
Antioxidant Properties : Aziz et al. (2021) designed and synthesized novel indole-based heterocycles, including pyrazolo[3,4-d]pyrimidin derivatives, to investigate their antioxidant activities. The compounds showed high efficiency as antioxidants, indicating the potential of pyrazolo[3,4-d]pyrimidin derivatives in mitigating oxidative stress (Aziz et al., 2021).
Anticancer Activity : Theoclitou et al. (2011) discovered a novel kinesin spindle protein (KSP) inhibitor, showcasing the potential of pyrazolo[3,4-d]pyrimidin derivatives as anticancer agents. This compound arrested cells in mitosis, leading to cell death, highlighting the significance of such derivatives in cancer treatment (Theoclitou et al., 2011).
Antimicrobial and Antibacterial Activities : Novel heterocyclic compounds containing pyrazolo[3,4-d]pyrimidin structures have been synthesized and evaluated for their antibacterial activities. Research by Azab et al. (2013) indicated that these compounds possess high antibacterial properties, making them candidates for developing new antimicrobial agents (Azab et al., 2013).
Neuroinflammatory PET Imaging : Damont et al. (2015) synthesized pyrazolo[1,5-a]pyrimidines derivatives as potent ligands for the translocator protein 18 kDa (TSPO), involved in neuroinflammatory processes. These derivatives, including modifications to the pyrazolo[3,4-d]pyrimidin structure, demonstrated potential as in vivo PET-radiotracers for imaging neuroinflammation (Damont et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, such as cdk2, to inhibit their function . This inhibition can lead to changes in cell cycle progression, potentially leading to cell death in cancerous cells .
Biochemical Pathways
Given the potential target of cdk2, it can be inferred that the compound may affect pathways related to cell cycle regulation . The inhibition of CDK2 can disrupt the normal progression of the cell cycle, potentially leading to apoptosis or programmed cell death .
Result of Action
If the compound does indeed inhibit cdk2, it could potentially lead to cell cycle arrest and apoptosis, particularly in cancerous cells . This could make the compound a potential candidate for cancer treatment.
properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-30-18-8-7-16(13-19(18)31-2)22(29)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-3-4-6-11-27/h7-8,13-15H,3-6,9-12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOPGMLJICTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.